Chloramphenicol 3-acetate
Overview
Description
Chloramphenicol 3-acetate, also known as 3-acetylchloramphenicol, is a derivative of chloramphenicol, an antibiotic that has been widely studied due to its clinical importance and the bacterial resistance mechanisms against it. The acetylation of chloramphenicol at the 3-hydroxyl group by chloramphenicol acetyltransferase (CAT) leads to the formation of 3-acetylchloramphenicol, which is inactive against bacterial ribosomes and does not inhibit peptidyltransferase, rendering the antibiotic ineffective .
Synthesis Analysis
The synthesis of 3-acetylchloramphenicol is a key step in bacterial resistance to chloramphenicol. The enzyme CAT catalyzes the transfer of an acetyl group from acetyl-CoA to chloramphenicol, producing 3-acetylchloramphenicol . This enzymatic acetylation has been observed in multiple drug-resistant Escherichia coli strains carrying R factors, which can produce both monoacetyl and diacetyl derivatives of chloramphenicol . Interestingly, 3' -O-acetylchloramphenicol has also been isolated from the antibiotic-producing organism, suggesting that acetylation may serve as a self-resistance mechanism in the producing organism .
Molecular Structure Analysis
The molecular structure of CAT, the enzyme responsible for the acetylation of chloramphenicol, has been elucidated through crystallographic studies. The enzyme is a trimer with a distinctive protein fold, and the active site is located at the subunit interface. The binding sites for chloramphenicol and CoA have been characterized, with substrates approaching the active site from opposite sides of the molecule. A histidine residue, His195, is positioned to act as a general base catalyst in the acetylation reaction .
Chemical Reactions Analysis
The acetylation reaction catalyzed by CAT involves the formation of a ternary complex with chloramphenicol and acetyl-CoA. The kinetic mechanism of this reaction has been studied, revealing that product release from binary complexes is too slow to account for the overall rate of turnover, suggesting additional faster routes for product release via the formation of nonproductive ternary complexes . The role of hydrogen bonding in the enzyme-substrate complex has been analyzed using infrared spectroscopy and site-directed mutagenesis, highlighting the importance of the 3-acetyl carbonyl group in substrate binding .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-acetylchloramphenicol are influenced by its acetyl group, which prevents the antibiotic from binding to bacterial ribosomes. The acetylated derivatives of chloramphenicol, including 3-acetylchloramphenicol, do not bind to E. coli ribosomal subunits, which is a key factor in the resistance mechanism . The acetyl group's presence also affects the infrared spectroscopic properties of the molecule, as evidenced by the down frequency shift of the 3-acetyl carbonyl stretch in the wild-type complex of CAT, indicating a strong hydrogen bond .
Scientific Research Applications
Detection in Food Products
Chloramphenicol (CAP) is a broad-spectrum antibiotic with a history of use in treating human and animal diseases. However, due to potential toxic effects, its use in food-producing animals is banned in many regions. Significant research has been conducted on detecting CAP residues in food products to ensure safety. For example, a study developed a sensitive method for determining CAP in honey, highlighting its relevance in food safety and public health (Taka et al., 2012).
Diagnostic Tool in Medical Forensics
CAP has been identified in human hair samples, providing a unique diagnostic tool in medical forensics. This application is significant in identifying exposure to CAP, potentially in contexts like factitious disorders (Ameline et al., 2020).
Screening in Animal Products
Research on CAP includes screening for its residues in animal products, like broiler chickens. This is crucial for food safety and public health, considering the illegal use of CAP in some farms (Mehdizadeh et al., 2010).
Antibiotic Resistance Studies
Studies on CAP and its analogues delve into the molecular mechanisms of bacterial resistance to antibiotics. This research is pivotal for understanding and managing antibiotic resistance in various bacterial pathogens (Schwarz et al., 2004).
Development of Controlled Release Formulations
Research has also been conducted on developing eco-friendly drug delivery systems for CAP. For example, incorporating CAP into gelatin-based electrospun fibers for controlled release, which is significant for reducing the risk of side effects in topical applications (Nada et al., 2016).
Investigation of Metabolic Pathways
CAP has been studied for its effects on various drug metabolic pathways. This research is essential for understanding drug interactions and optimizing therapeutic strategies (Dixon & Fouts, 1962).
Development of Analytical Methods
Studies have focused on the development and validation of analytical methods for detecting CAP in various biological samples, like ovine tissues. These methods are vital for ensuring compliance with regulations regarding drug residues in food products (Murilla et al., 2010).
Exploration of Cellular Effects
Research into the cellular effects of CAP, such as its impact on apoptosis in leukemia cells, is crucial for understanding its pharmacological and toxicological profile (Young et al., 2005).
Safety And Hazards
Chloramphenicol 3-acetate may cause serious eye damage, is suspected of causing cancer, and is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and to wear personal protective equipment/face protection .
Future Directions
The in-depth understanding of the Chloramphenicol biotransformation mechanisms and microbial interactions will not only guide the bioremediation of organic pollutants but also provide valuable knowledge for environmental microbiology and biotechnological exploitation . This study provides desirable strain and enzyme resources for enhanced bioremediation of Chloramphenicol-contaminated hotspot sites such as pharmaceutical wastewater and livestock and poultry wastewater .
properties
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O6/c1-7(18)23-6-10(16-13(20)12(14)15)11(19)8-2-4-9(5-3-8)17(21)22/h2-5,10-12,19H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOIFRARHIZCJD-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908222 | |
Record name | N-[3-(Acetyloxy)-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloramphenicol 3-acetate | |
CAS RN |
10318-16-8 | |
Record name | N-[(1R,2R)-1-[(Acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dichloroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10318-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloramphenicol 3-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010318168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-(Acetyloxy)-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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